A Comprehensive Guide to the Structural Elucidation of 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic Acid
A Comprehensive Guide to the Structural Elucidation of 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic Acid
Abstract: The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This technical guide provides an in-depth, multi-technique workflow for the structural elucidation of 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (IUPAC Name: 2-[4-(hydroxymethyl)phenyl]benzoic acid). This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including the angiotensin II receptor antagonist, Telmisartan.[1] This guide moves beyond a simple recitation of methods, focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. We emphasize the causality behind experimental choices and data interpretation, presenting a self-validating system for researchers, scientists, and drug development professionals to achieve unambiguous structural confirmation.
Foundational Analysis: Molecular Formula and Mass Spectrometry
Before embarking on detailed spectroscopic analysis, the first step is to confirm the molecular formula and mass, which serves as the fundamental framework for our investigation. The proposed structure has a molecular formula of C₁₄H₁₂O₃, corresponding to a monoisotopic mass of 228.0786 Da.[2]
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: High-Resolution Mass Spectrometry is chosen over standard MS to provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. Electrospray Ionization (ESI) is the preferred method due to the polarity of the carboxylic acid and alcohol functional groups, which are readily ionized.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Acquire data in both positive and negative ion modes to maximize information.
-
Negative Mode [M-H]⁻: Expected to be the most intense signal due to the acidic nature of the carboxylic acid.
-
Positive Mode [M+H]⁺ or [M+Na]⁺: Useful for confirmation.
-
-
Data Acquisition: Calibrate the instrument immediately prior to analysis using a known standard. Acquire spectra over a mass range of m/z 50-500.
Data Presentation: Expected HRMS Fragmentation Data
| Ion | Calculated m/z | Observed m/z | Fragment Lost | Rationale |
| [M-H]⁻ | 227.0714 | Experimental | H⁺ | Deprotonation of the carboxylic acid (most acidic proton). |
| [M-H-H₂O]⁻ | 209.0608 | Experimental | H₂O | Loss of water from the hydroxymethyl group. |
| [M-H-CO₂]⁻ | 183.0815 | Experimental | CO₂ | Decarboxylation of the carboxylate anion. |
| [M+H]⁺ | 229.0859 | Experimental | - | Protonation, likely on the carbonyl oxygen. |
This initial HRMS analysis validates the elemental composition (C₁₄H₁₂O₃), providing the first piece of evidence and confirming the integrity of the sample.
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the alcohol O-H, the carboxylic acid O-H, the carbonyl C=O, and the aromatic rings. The breadth of the carboxylic acid O-H stretch is a highly reliable diagnostic feature.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group | Mechanistic Insight |
| 3300–2500 | Strong | Very Broad | O–H (Carboxylic Acid) | The extreme broadness is due to intermolecular hydrogen-bonding, forming a stable dimeric structure.[3][4][5] |
| ~3400 | Medium | Broad | O–H (Alcohol) | This peak is often superimposed on the much broader carboxylic acid O-H stretch.[6] |
| ~3100–3000 | Medium-Weak | Sharp | C–H (Aromatic) | sp² C-H stretching. |
| 1710–1690 | Strong | Sharp | C=O (Carboxylic Acid) | The position indicates conjugation with the aromatic ring, which lowers the frequency from a typical saturated acid (~1760 cm⁻¹).[4] |
| 1600, 1475 | Medium-Weak | Sharp | C=C (Aromatic) | Skeletal vibrations of the benzene rings. |
| ~1300 | Strong | Broad | C–O Stretch / O-H Bend | Coupled vibration involving the carboxylic acid C-O and O-H groups. |
| ~1050 | Medium | Sharp | C–O (Primary Alcohol) | C-O stretching of the hydroxymethyl group. |
The IR spectrum provides robust, confirmatory evidence for the presence of the carboxylic acid, alcohol, and aromatic moieties, aligning perfectly with the proposed structure.
The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS and IR confirm the formula and functional groups, NMR spectroscopy elucidates the precise atomic connectivity, providing the definitive structural proof. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the molecular puzzle. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is critical to ensure the observation of the exchangeable acidic and alcohol protons.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.[7]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.
-
¹³C NMR: Acquire with proton decoupling.
-
DEPT-135: Acquire to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) carbons. Quaternary carbons are absent.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting the molecular fragments.
-
¹H and ¹³C NMR Data Interpretation
The asymmetry of the molecule means that all eight aromatic protons and all twelve aromatic carbons are expected to be chemically non-equivalent, leading to a complex but information-rich spectrum.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm) | DEPT-135 | Rationale and Key Correlations |
| -COOH | ~12.9, br s, 1H | ~168.5 | N/A | Highly deshielded acidic proton. Signal disappears upon D₂O addition.[5] |
| -CH₂-OH | ~5.2, t, 1H | - | N/A | Alcohol proton coupled to the -CH₂- group. Disappears upon D₂O addition. |
| -CH₂- | ~4.5, d, 2H | ~62.7 | Negative | Methylene group adjacent to an aromatic ring and an alcohol. |
| Ring A (Carboxylated) | Ortho-substituted pattern | |||
| H-3 | ~7.9, dd, 1H | ~132.0 | Positive | HMBC to C=O confirms position. |
| H-4 | ~7.6, td, 1H | ~129.5 | Positive | |
| H-5 | ~7.5, td, 1H | ~130.0 | Positive | |
| H-6 | ~7.4, dd, 1H | ~131.0 | Positive | HMBC to C-1' links the two rings. |
| C-1 | - | ~142.0 | Quaternary | |
| C-2 | - | ~130.5 | Quaternary | |
| Ring B (Hydroxymethylated) | Para-substituted pattern | |||
| H-2', H-6' | ~7.45, d, 2H | ~128.5 | Positive | Protons ortho to the biphenyl linkage. HMBC to C-1 links the two rings. |
| H-3', H-5' | ~7.35, d, 2H | ~127.0 | Positive | Protons ortho to the hydroxymethyl group. |
| C-1' | - | ~139.0 | Quaternary | |
| C-4' | - | ~143.0 | Quaternary |
2D NMR Connectivity Analysis
Trustworthiness: The true power of modern NMR lies in 2D correlation experiments. Each experiment provides a layer of evidence that, when combined, creates a self-validating structural proof. A claim made from one experiment (e.g., a COSY correlation) must be supported by others (e.g., HSQC and HMBC).
Workflow Visualization: The Structure Elucidation Pathway
Caption: Workflow for integrating 1D and 2D NMR data for structural elucidation.
-
COSY Analysis: The COSY spectrum will reveal two independent spin systems. One will be a four-proton system (H-3, H-4, H-5, H-6) on the carboxylated ring. The other will be a distinct AA'BB' type system (H-2'/H-6' and H-3'/H-5') on the hydroxymethylated ring. A crucial, albeit weaker, correlation between the -CH₂- protons and the -OH proton will confirm their adjacency.
-
HSQC Analysis: The HSQC spectrum is the bridge between the proton and carbon data. It will show direct, one-bond correlations for every protonated carbon, allowing for the unambiguous assignment of the ¹³C signals for C-3, C-4, C-5, C-6, C-2', C-6', C-3', C-5', and the methylene C.
-
HMBC Analysis: The Final Assembly: The HMBC spectrum provides the key long-range correlations that connect the isolated fragments into the final molecule.
HMBC Connectivity Visualization
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular assembly.
-
Biphenyl Linkage: The most critical correlations are those that cross the biphenyl bond. A correlation from H-6 on the carboxylated ring to C-1' on the other ring, combined with a correlation from H-2'/H-6' to C-1, definitively establishes the connection and relative orientation of the two aromatic rings.
-
Carboxylic Acid Position: A three-bond correlation from H-3 to the carbonyl carbon (~168.5 ppm) unambiguously places the carboxylic acid group at the C-2 position.
-
Hydroxymethyl Group Position: Correlations from the methylene protons (~4.5 ppm) to the quaternary carbon C-4' (~143.0 ppm) and the protonated carbons C-3'/C-5' (~127.0 ppm) confirm the position of the -CH₂OH group.
Conclusion: A Unified Structural Verdict
The structural elucidation of 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid is achieved through a systematic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy identifies the essential carboxylic acid and alcohol functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an irrefutable map of the atomic connectivity. The combined, self-validating data from these orthogonal techniques leads to the unambiguous confirmation of the structure, providing the certainty required for further research and development applications.
References
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Retrieved from [Link]
-
PubChem. (n.d.). 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]
-
Metin, Z. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
Chem LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]
Sources
- 1. 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid | 158144-54-8 [chemicalbook.com]
- 2. 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid | C14H12O3 | CID 15380880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
